

# what are the physical properties of 4-benzyloxy-3-methoxyphenol

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## Compound of Interest

Compound Name: 4-Benzyloxy-3-methoxyphenol

Cat. No.: B023850

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## An In-depth Technical Guide on the Physical Properties of 4-Benzyloxy-3-methoxyphenol

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-benzyloxy-3-methoxyphenol**, tailored for researchers, scientists, and professionals in drug development. This document compiles available data into a structured format, details relevant experimental methodologies, and illustrates key processes through diagrams.

## Chemical Identity

- IUPAC Name: 4-(Benzyloxy)-3-methoxyphenol
- CAS Number: 40232-88-0[1][2]
- Synonyms: No common synonyms are widely listed.

## Physicochemical Properties

The physical properties of **4-benzyloxy-3-methoxyphenol** are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>3</sub>	[1][2]
Molecular Weight	230.26 g/mol	[1][2]
Melting Point	76-78 °C	[1]
Boiling Point	390.7 ± 27.0 °C (Predicted)	[1]
Density	1.171 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]

## Solubility Profile

Specific experimental solubility data for **4-benzyloxy-3-methoxyphenol** is not readily available in the public domain. However, based on its chemical structure—containing both a polar phenolic hydroxyl group and nonpolar benzyloxy and aromatic moieties—it is predicted to be soluble in many organic solvents like ethanol, acetone, and chloroform, with limited solubility in water.[3] The precise solubility would need to be determined empirically.

## Spectroscopic Data

While specific, experimentally derived spectra for **4-benzyloxy-3-methoxyphenol** are not available in the provided search results, the expected characteristics can be inferred from its structure:

- <sup>1</sup>H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.
- <sup>13</sup>C NMR: The spectrum would display signals corresponding to all 14 carbon atoms, including those of the methoxy group, the benzylic carbon, and the distinct aromatic carbons.
- Infrared (IR) Spectroscopy: A prominent, broad absorption band would be expected in the region of 3200-3600 cm<sup>-1</sup> due to the O-H stretching of the phenolic group. C-O stretching bands for the ether and phenol groups, as well as characteristic aromatic C-H and C=C stretching vibrations, would also be present.

- Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (230.26 g/mol ).

## Experimental Protocols

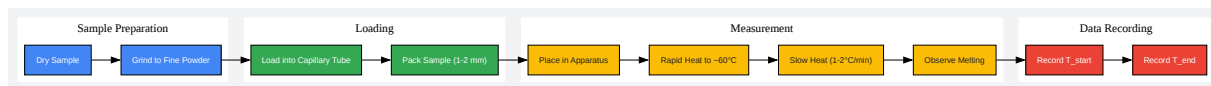
Detailed experimental protocols are essential for the accurate determination of physical properties. The following sections outline standardized methodologies for measuring melting point and solubility.

### Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4] It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C.

Protocol: Capillary Method

- Sample Preparation: Ensure the **4-benzyloxy-3-methoxyphenol** sample is completely dry, as residual solvent can depress the melting point.[5] If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[4]
- Capillary Tube Loading: Tap the open end of a glass capillary tube into the powdered sample.[5] Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[6]
- Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] Insert the assembly into a melting point apparatus, such as a Mel-Temp device or a Thiele tube containing mineral oil.
- Heating and Observation: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (76-78°C).[5] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]



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Workflow for Melting Point Determination.

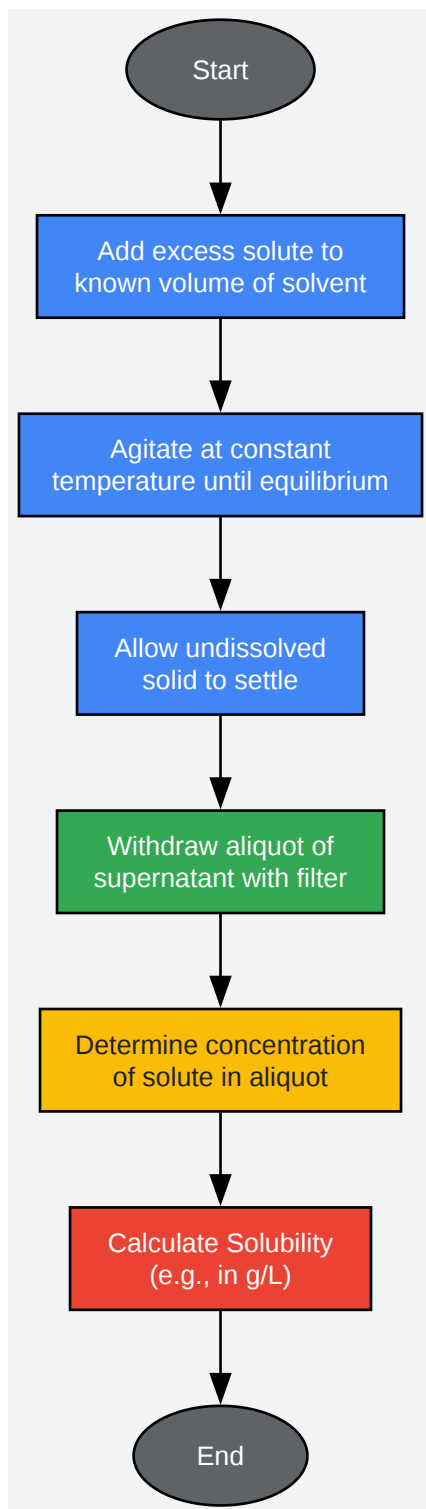
## Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[7]

Protocol: Shake-Flask Method

- Preparation: Add a precisely weighed amount of **4-benzyloxy-3-methoxyphenol** (solute) to a known volume of the desired solvent (e.g., water, ethanol) in a sealed test tube or flask.[7] [8] The amount of solute should be in excess of its estimated solubility to ensure saturation is achieved.
- Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9] A mechanical shaker or magnetic stirrer can be used.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.[9] It is critical that the temperature remains constant during this step.
- Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a filtered syringe to avoid aspirating any solid particles.
- Analysis: Determine the concentration of the dissolved solute in the sampled solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

- Calculation: Express the solubility as the mass of solute per volume of solvent (e.g., g/L or mg/mL) or as a percentage.[7]



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General Workflow for Solubility Determination.

## Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature detailing the involvement of **4-benzyloxy-3-methoxyphenol** in established signaling pathways. Its structural similarity to other phenolic compounds suggests potential antioxidant or other biological activities, but this would require dedicated investigation. The experimental workflows provided above represent the primary logical relationships relevant to the characterization of its physical properties.

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